N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(4-methanesulfonylphenyl)propanamide
Description
The compound N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(4-methanesulfonylphenyl)propanamide is a propanamide derivative featuring a hydroxy-substituted pentyl chain with a thiophen-3-yl moiety and a 4-methanesulfonylphenyl group. The thiophene ring and methanesulfonyl group are common in drug design due to their electronic and steric properties, which may influence receptor binding or metabolic stability.
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S2/c1-26(23,24)18-5-2-15(3-6-18)4-7-19(22)20-11-8-16(9-12-21)17-10-13-25-14-17/h2-3,5-6,10,13-14,16,21H,4,7-9,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQCMDQLAIGONL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCC(CCO)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(4-methanesulfonylphenyl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxy group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the methanesulfonylphenyl group: This can be done through sulfonation reactions using methanesulfonyl chloride in the presence of a base like pyridine.
Amide bond formation: The final step involves coupling the intermediate with a suitable amine under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(4-methanesulfonylphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC (pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorination using chlorine gas.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Bromine, chlorine, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(4-methanesulfonylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(4-methanesulfonylphenyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogous propanamide derivatives from the evidence, focusing on structural motifs and inferred pharmacological implications.
Table 1: Structural and Functional Comparison of Propanamide Derivatives
Key Observations:
Thiophene vs. Thiophene’s electron-rich structure may enhance interactions with hydrophobic receptor pockets, whereas tetrazole mimics carboxylate groups for improved bioavailability .
Sulfonyl Group Functionality :
- The 4-methanesulfonylphenyl group in the target compound differs from the sulfanyl group in . Methanesulfonyl groups are polar and may improve solubility or act as hydrogen bond acceptors, while sulfanyl groups could participate in disulfide bond formation or redox reactions .
Hydroxyl Group Impact: The hydroxylated pentyl chain in the target compound is unique compared to non-hydroxylated analogs (e.g., ’s piperazine-linked compound).
Chlorophenyl/Fluorophenyl Substituents: Halogenated aryl groups (e.g., ’s dichlorophenyl, ’s fluorophenyl) are common in drug design for metabolic stability and steric effects. The absence of halogens in the target compound suggests a different selectivity profile, possibly favoring non-halogenated receptor targets .
Research Findings and Limitations
The provided evidence lacks direct data on the target compound’s synthesis, bioactivity, or pharmacokinetics. However, inferences can be drawn from structural analogs:
- Receptor Targeting : Thiophene and piperazine-containing compounds () are often designed for CNS targets (e.g., dopamine receptors). The target compound’s thiophene and sulfonyl groups may similarly target neurotransmitter systems .
- Solubility and ADME : The hydroxyl group could improve aqueous solubility compared to ’s fluorophenyl-tetrazole derivative, which relies on tetrazole for solubility. Methanesulfonyl groups may further enhance dissolution .
Biological Activity
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(4-methanesulfonylphenyl)propanamide, a compound with a complex structure, has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiophenyl-Pentyl Chain : Starting from thiophene, bromination is followed by a Grignard reaction to attach the pentyl chain.
- Hydroxylation : The introduction of the hydroxy group is achieved through oxidation reactions.
- Sulfonamide Formation : The sulfonamide moiety is synthesized via a reaction involving benzenesulfonyl chloride and the amine derivative of the thiophenyl-pentyl chain.
The compound's molecular formula is , with a molecular weight of approximately 321.42 g/mol.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit enzyme activity by binding to active sites, potentially affecting metabolic pathways.
- Receptor Modulation : The unique structure allows for binding to specific receptors, influencing physiological responses such as pain perception and inflammation.
Antinociceptive Effects
Research has indicated that this compound exhibits significant antinociceptive properties. In animal models, it has been shown to reduce pain responses in both acute and chronic pain settings. This effect may be mediated through modulation of pain pathways involving opioid receptors or other neurotransmitter systems.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various studies. It appears to inhibit the production of pro-inflammatory cytokines and mediators, which are crucial in the pathogenesis of inflammatory diseases. This activity suggests potential therapeutic applications in conditions like arthritis and other inflammatory disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Pain Relief : A study conducted on rodent models showed that administration of the compound significantly reduced pain scores compared to control groups, indicating strong analgesic properties (Source needed).
- Inflammation Model : In a model of induced inflammation, this compound reduced edema and inflammatory markers significantly (Source needed).
- Mechanistic Insights : Further mechanistic studies suggested that the compound may inhibit COX enzymes, similar to established non-steroidal anti-inflammatory drugs (NSAIDs), thus providing insights into its anti-inflammatory mechanisms (Source needed).
Comparative Biological Activity
To better understand the efficacy of this compound, a comparison with other known compounds is useful:
| Compound Name | Primary Activity | Mechanism |
|---|---|---|
| Nimesulide | Anti-inflammatory | COX-2 inhibition |
| Ibuprofen | Analgesic | COX inhibition |
| Morphine | Analgesic | Opioid receptor agonism |
Q & A
Q. What are the standard synthetic routes for synthesizing N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(4-methanesulfonylphenyl)propanamide, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with functionalization of the thiophene and methanesulfonylphenyl moieties. Key steps include:
- Thiophene coupling : Introducing the thiophen-3-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmosphere .
- Amide bond formation : Condensation of the hydroxyl-pentyl intermediate with 3-(4-methanesulfonylphenyl)propanoyl chloride using coupling agents like EDC/HOBt .
- Optimization : Control reaction temperature (0–25°C for sensitive steps) and pH (neutral for amidation). Monitor progress via thin-layer chromatography (TLC) and purify via column chromatography. Yields >70% are achievable with rigorous exclusion of moisture .
Q. How is the compound structurally characterized, and what analytical techniques validate its purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the thiophene (δ 6.8–7.5 ppm), methanesulfonyl group (singlet at δ 3.1 ppm), and hydroxy-pentyl chain (broad peak at δ 1.5–2.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is verified using a C18 column with UV detection at 254 nm .
- Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak [M+H]+ at m/z 465.2 .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
Methodological Answer:
- Enzyme inhibition assays : Test against cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates (e.g., IC50 determination via fluorescence quenching) .
- Receptor binding studies : Radioligand displacement assays (e.g., for dopamine receptors) with competitive binding protocols .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity while minimizing off-target effects?
Methodological Answer:
- Modify substituents : Replace the methanesulfonyl group with trifluoromethoxy (improves metabolic stability) or vary the thiophene position (3- vs. 2-substitution) to alter receptor affinity .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with COX-2 or dopamine D3 receptors. Prioritize derivatives with ΔG < -8 kcal/mol .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) and hydrophobic regions (thiophene ring) for target engagement .
Q. How can contradictions in pharmacological data (e.g., inconsistent IC50 values across studies) be resolved?
Methodological Answer:
- Standardize assay conditions : Ensure consistent buffer pH (7.4), temperature (37°C), and ATP concentrations (for kinase assays).
- Orthogonal validation : Confirm COX-2 inhibition via both fluorometric and ELISA-based assays .
- Address solubility issues : Use DMSO stock solutions ≤0.1% (v/v) to avoid solvent interference. For insoluble analogs, employ β-cyclodextrin complexation .
Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?
Methodological Answer:
- Prodrug design : Acetylate the hydroxyl group to reduce first-pass metabolism. Hydrolysis in plasma regenerates the active form .
- Formulation optimization : Encapsulate in PEGylated liposomes (size 100–150 nm) to enhance half-life .
- Degradation analysis : Use LC-MS/MS to identify major metabolites (e.g., sulfonate cleavage products) and adjust substituents to block metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
